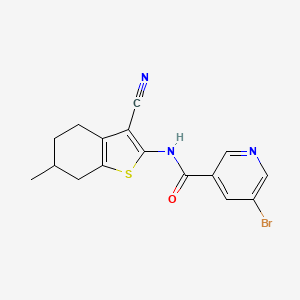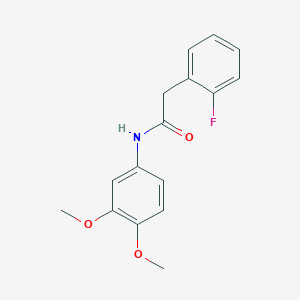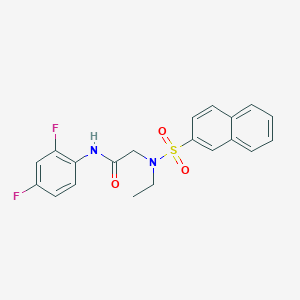
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models. Despite its toxic effects, MPTP has also been found to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate to dopaminergic neurons is due to the high expression of the dopamine transporter and MAO-B in these cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models results in the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has been found to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain. These effects are similar to those observed in human Parkinson's disease, making 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate a valuable tool for studying the disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has several advantages as a tool for studying Parkinson's disease. It induces a selective and reproducible degeneration of dopaminergic neurons in animal models, mimicking the pathology of human Parkinson's disease. 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate can also be administered in a controlled manner, allowing for precise dosing and timing of experiments. However, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate also has several limitations. It is a potent neurotoxin that requires careful handling and disposal. In addition, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models may not fully recapitulate the complexity of human Parkinson's disease, and the results of animal studies may not always translate to human patients.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate toxicity. For example, drugs that target oxidative stress or mitochondrial dysfunction may be effective in treating the disease. Another area of research is the use of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate as a tool for studying other neurological disorders, such as Alzheimer's disease or Huntington's disease. Finally, there is a need for further optimization of the synthesis method for 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate, to improve yields and purity of the final product.
Synthesemethoden
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with hydrogen sulfide gas to form 1-(4-methoxyphenyl)tetrahydro-2H-thiopyran. This compound is then treated with perchloric acid to produce 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate perchlorate. The synthesis method has been optimized over the years to improve yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease. It is a selective neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these cells and the subsequent development of Parkinson's-like symptoms. 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models has been used to investigate the pathophysiology of the disease and to test potential therapies.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)thian-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OS.ClHO4/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-14;2-1(3,4)5/h5-8H,2-4,9-10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVWDFCTUNNDW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[S+]2CCCCC2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)thian-1-ium;perchlorate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926232.png)



![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4926268.png)
![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)


![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)